4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol
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Overview
Description
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol is a compound that combines the structural features of 4-methylbenzenesulfonic acid and 2-(4-phenoxyphenyl)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid, resulting in the formation of 4-methylbenzenesulfonic acid . For the preparation of 2-(4-phenoxyphenyl)ethanol, a common method involves the reaction of 4-phenoxybenzaldehyde with ethylene glycol in the presence of a catalyst .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid often employs continuous sulfonation processes, where toluene is reacted with sulfur trioxide in a controlled environment . The production of 2-(4-phenoxyphenyl)ethanol on an industrial scale may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The phenolic group in 2-(4-phenoxyphenyl)ethanol can be oxidized to form quinones.
Reduction: The sulfonic acid group in 4-methylbenzenesulfonic acid can be reduced to form sulfinic acids.
Substitution: Both the aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and alcohols.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its use as a catalyst and reagent in organic synthesis.
2-(4-phenoxyphenyl)ethanol: Studied for its potential biological activity and use in drug development.
Uniqueness
4-Methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to its individual components .
Properties
CAS No. |
64723-44-0 |
---|---|
Molecular Formula |
C21H22O5S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-(4-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2.C7H8O3S/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15H,10-11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
VWTYTNZKYZXHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
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